n-Methyl bromofluoroacetamide
Overview
Description
N-Methyl bromofluoroacetamide is a chemical compound with the molecular formula C3H5BrFNO . It has a molecular weight of 169.98 g/mol . The IUPAC name for this compound is 2-bromo-2-fluoro-N-methylacetamide .
Molecular Structure Analysis
The molecular structure of n-Methyl bromofluoroacetamide consists of a carbon backbone with a bromine and a fluorine atom attached to the same carbon atom, and a carbonyl group (C=O) and a methylamine group (N-CH3) attached to another carbon atom . The InChI code for this compound is 1S/C3H5BrFNO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7) .Physical And Chemical Properties Analysis
N-Methyl bromofluoroacetamide has a molecular weight of 169.98 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass of this compound is 168.95385 g/mol .Scientific Research Applications
Alternatives to Methyl Bromide Treatments
Methyl bromide, a related compound, has been used extensively for controlling pests due to its rapid action and broad spectrum of activity. However, due to its ozone-depleting potential, alternatives have been explored, such as physical control methods and fumigant replacements like phosphine and carbonyl sulfide. Integrated pest management tactics have shown promise as replacements for methyl bromide in pest control applications (Fields & White, 2002).
Synthesis and Chemical Transformations
Ethyl bromodifluoroacetate, a compound structurally similar to n-Methyl bromofluoroacetamide, has been utilized in the copper-catalyzed N-formylation of amines, showcasing its applicability in the synthesis of N-formamides. This reaction demonstrates the compound's utility in creating a range of primary, secondary, and cyclic arylamines, indicating its versatility in synthetic organic chemistry (Xiao-fang Li et al., 2018).
Research on Alternatives to Methyl Bromide for Agriculture
Research focused on finding alternatives to methyl bromide for pre-plant and post-harvest pest control in agriculture has been significant. Strategies involve exploring other chemicals, genetic resistance, and cultural practices to manage pests effectively without relying on methyl bromide. This research is critical for high-value crops that have traditionally depended on methyl bromide for nematode management (Schneider et al., 2003).
Environmental and Health Studies
Investigations into the environmental and health impacts of fluorochemicals, including compounds related to n-Methyl bromofluoroacetamide, have revealed their widespread presence in humans and the environment. Studies on the concentrations of various fluorochemicals in human blood over time help assess exposure levels and potential health implications (Olsen et al., 2005).
Advanced Oxidation Processes
The UV/persulfate (UV/PS) advanced oxidation process has been examined for its potential to reduce haloacetamide precursors in drinking water, demonstrating the capability of certain treatments to control a range of nitrogen-containing disinfection byproducts (N-DBPs) and improve water quality (Chu et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-bromo-2-fluoro-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrFNO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINFGRMBJUDPPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382056 | |
Record name | n-methyl bromofluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl bromofluoroacetamide | |
CAS RN |
53441-14-8 | |
Record name | n-methyl bromofluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53441-14-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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